molecular formula C11H13NO B11055639 N-(4-cyclopropylphenyl)acetamide

N-(4-cyclopropylphenyl)acetamide

Cat. No.: B11055639
M. Wt: 175.23 g/mol
InChI Key: RRLNUWRVTRDWIX-UHFFFAOYSA-N
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Description

N-(4-cyclopropylphenyl)acetamide is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyclopropylphenyl)acetamide typically involves the acylation of 4-cyclopropylaniline with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(4-cyclopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-cyclopropylphenyl)acetamide has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-chlorophenyl)acetamide
  • N-(4-methylphenyl)acetamide

Comparison: N-(4-cyclopropylphenyl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-(4-cyclopropylphenyl)acetamide

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-6-4-10(5-7-11)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,12,13)

InChI Key

RRLNUWRVTRDWIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CC2

Origin of Product

United States

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